molecular formula C22H15ClO6S B11407460 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate

Cat. No.: B11407460
M. Wt: 442.9 g/mol
InChI Key: JIMZNLBMHNDVAN-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiol core through cyclization reactions. Subsequent steps involve the introduction of the 4-chlorophenyl and 4-methoxyphenoxy groups through substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxyphenols, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar core structures but different substituents.

    Phenoxy Acetates: Compounds with similar functional groups but different core structures.

Uniqueness

7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H15ClO6S

Molecular Weight

442.9 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methoxyphenoxy)acetate

InChI

InChI=1S/C22H15ClO6S/c1-26-15-6-8-16(9-7-15)27-12-20(24)28-17-10-18(13-2-4-14(23)5-3-13)21-19(11-17)30-22(25)29-21/h2-11H,12H2,1H3

InChI Key

JIMZNLBMHNDVAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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